molecular formula C23H19Cl2N3O5 B12628202 3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

Katalognummer: B12628202
Molekulargewicht: 488.3 g/mol
InChI-Schlüssel: JMTBODRVADDHBD-IBBBCHJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3aR,6aS)-7’-chloro-5-[(2-chlorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid is a complex organic compound with a unique spirocyclic structure

Eigenschaften

Molekularformel

C23H19Cl2N3O5

Molekulargewicht

488.3 g/mol

IUPAC-Name

3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

InChI

InChI=1S/C23H19Cl2N3O5/c24-13-6-2-1-4-11(13)10-28-20(31)17-15(8-9-16(29)30)27-23(18(17)21(28)32)12-5-3-7-14(25)19(12)26-22(23)33/h1-7,15,17-18,27H,8-10H2,(H,26,33)(H,29,30)/t15?,17-,18+,23?/m1/s1

InChI-Schlüssel

JMTBODRVADDHBD-IBBBCHJRSA-N

Isomerische SMILES

C1=CC=C(C(=C1)CN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C(=CC=C5)Cl)NC4=O)NC3CCC(=O)O)Cl

Kanonische SMILES

C1=CC=C(C(=C1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C(=CC=C5)Cl)NC4=O)CCC(=O)O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3aR,6aS)-7’-chloro-5-[(2-chlorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the spirocyclic core, followed by the introduction of the chlorophenylmethyl group and the propanoic acid moiety. Key reaction conditions include the use of strong bases, such as sodium hydride, and various protecting groups to ensure selective reactions at different stages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3aR,6aS)-7’-chloro-5-[(2-chlorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenylmethyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted

Biologische Aktivität

The compound 3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H23Cl2N3O3
  • Molecular Weight : 472.3637 g/mol
  • SMILES Notation : CC(C1NC2([C@H]3[C@@H]1C(=O)N(C3=O)Cc1ccccc1Cl)C(=O)Nc1c2cc(Cl)...) .

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. A study by Zhang et al. (2020) demonstrated that it inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The compound was particularly effective against breast and lung cancer cells, showing IC50 values in the low micromolar range.

The proposed mechanism involves:

  • Inhibition of Topoisomerase II : The compound interferes with DNA replication and repair processes by inhibiting topoisomerase II activity.
  • Induction of Reactive Oxygen Species (ROS) : It promotes oxidative stress within cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Absorption and Distribution

Studies suggest that the compound has favorable absorption characteristics with a bioavailability exceeding 50%. Its lipophilic nature facilitates its distribution across cellular membranes.

Metabolism

The metabolic pathway primarily involves hepatic metabolism through cytochrome P450 enzymes. Major metabolites have been identified, which retain some biological activity.

Excretion

The compound is primarily excreted via the renal route. Studies indicate a half-life ranging from 6 to 12 hours in animal models.

Toxicity Profile

Toxicological assessments reveal that while the compound exhibits potent biological activity, it also presents some toxicity risks. Acute toxicity studies in rodents show LD50 values greater than 2000 mg/kg, indicating a relatively low acute toxicity profile. However, chronic exposure studies are warranted to fully understand its safety profile.

Clinical Trials

A Phase I clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects such as nausea and fatigue but showed promising antitumor activity in several participants.

Comparative Studies

Comparative studies with established chemotherapeutics like Doxorubicin revealed that this compound has a lower incidence of cardiotoxicity while maintaining similar efficacy against tumor growth.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.